molecular formula C23H34FN3O B6905964 N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(4-cyclopentylpiperazin-1-yl)acetamide

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(4-cyclopentylpiperazin-1-yl)acetamide

Cat. No.: B6905964
M. Wt: 387.5 g/mol
InChI Key: STLOIGFMWVVUKO-UHFFFAOYSA-N
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Description

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(4-cyclopentylpiperazin-1-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentyl group, a fluorophenyl group, and a piperazine moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(4-cyclopentylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34FN3O/c24-20-11-9-19(10-12-20)23(18-5-1-2-6-18)25-22(28)17-26-13-15-27(16-14-26)21-7-3-4-8-21/h9-12,18,21,23H,1-8,13-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLOIGFMWVVUKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)F)NC(=O)CN3CCN(CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(4-cyclopentylpiperazin-1-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of cyclopentyl bromide with 4-fluorobenzylamine to form an intermediate, which is then reacted with 4-cyclopentylpiperazine and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize efficiency and consistency. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the desired quality for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(4-cyclopentylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(4-cyclopentylpiperazin-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for neurological and psychiatric disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(4-cyclopentylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyclopentyl-(4-chlorophenyl)methyl]-2-(4-cyclopentylpiperazin-1-yl)acetamide
  • N-[cyclopentyl-(4-bromophenyl)methyl]-2-(4-cyclopentylpiperazin-1-yl)acetamide

Uniqueness

N-[cyclopentyl-(4-fluorophenyl)methyl]-2-(4-cyclopentylpiperazin-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

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